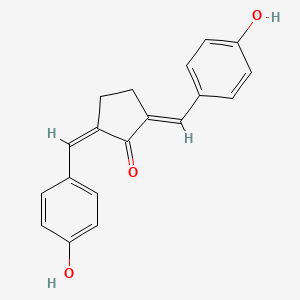

2,5-bis(4-hydroxybenzylidene)cyclopentanone

Übersicht

Beschreibung

“2,5-bis(4-hydroxybenzylidene)cyclopentanone” is a synthetic compound known for its cytotoxic activity. It has been found to be more toxic to Mieloma, Raji, and HeLa cells than curcumin .

Synthesis Analysis

The synthesis of “2,5-bis(4-hydroxybenzylidene)cyclopentanone” is achieved through the Claisen-Schmidt condensation reaction. This involves a reaction between 4-hydroxybenzaldehyde and cyclopentanone, catalyzed by sulfuric acid with methanol and 2-butanol as solvents .Molecular Structure Analysis

The structure of “2,5-bis(4-hydroxybenzylidene)cyclopentanone” has been characterized by spectra of Infrared and Mass spectroscopy .Chemical Reactions Analysis

The compound is synthesized through a Claisen-Schmidt condensation reaction. This involves a reaction between 4-hydroxybenzaldehyde and cyclopentanone .Wirkmechanismus

Eigenschaften

IUPAC Name |

(2Z,5E)-2,5-bis[(4-hydroxyphenyl)methylidene]cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12,20-21H,5-6H2/b15-11-,16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEMBYWAAKOCKW-UKVBVZPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)O)C(=O)C1=CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C/C(=C/C2=CC=C(C=C2)O)/C(=O)/C1=C/C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis-(4-hydroxy-benzylidene)-cyclopentanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 2,5-bis(4-hydroxybenzylidene)cyclopentanone and how is it typically characterized?

A: 2,5-Bis(4-hydroxybenzylidene)cyclopentanone is an aromatic compound featuring a cyclopentanone ring substituted with two benzylidene groups, each bearing a hydroxyl group at the para position. Its structural formula is C19H16O3, and its molecular weight is 292.34 g/mol. Characterization typically involves techniques like Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, 1H NMR and 13C NMR spectroscopy to elucidate the arrangement of hydrogen and carbon atoms, respectively [, , , ]. Additionally, techniques like differential scanning calorimetry (DSC) are used to determine its thermal properties [].

Q2: How does the structure of 2,5-bis(4-hydroxybenzylidene)cyclopentanone influence its solubility and what are the implications for its applications?

A: The presence of both hydrophobic (aromatic rings) and hydrophilic (hydroxyl groups) moieties in 2,5-bis(4-hydroxybenzylidene)cyclopentanone makes it soluble in a range of polar solvents [, ]. This solubility profile allows for its incorporation into various polymer synthesis reactions, making it a valuable building block for developing novel materials [, , ].

Q3: 2,5-Bis(4-hydroxybenzylidene)cyclopentanone has shown potential as a building block for polymers. Can you elaborate on this?

A: Researchers have successfully utilized 2,5-bis(4-hydroxybenzylidene)cyclopentanone as a monomer in the synthesis of various polymers, including polycarbonates, poly(ester-amides), and polyurethanes [, , ]. The compound's difunctional nature, provided by the two hydroxyl groups, allows it to react with suitable co-monomers, leading to the formation of polymeric chains with diverse properties. These polymers have potential applications in areas like biomedicine and materials science [, ].

Q4: Beyond polymer synthesis, are there other notable applications of 2,5-bis(4-hydroxybenzylidene)cyclopentanone?

A: Yes, 2,5-bis(4-hydroxybenzylidene)cyclopentanone and its derivatives have demonstrated potential in biological applications. For example, studies have explored their ability to inhibit histamine release from mast cells, suggesting potential anti-allergic properties []. Further research is ongoing to fully understand its bioactivity and therapeutic potential.

Q5: Have there been any studies investigating the interaction of 2,5-bis(4-hydroxybenzylidene)cyclopentanone or its derivatives with specific enzymes?

A: Yes, research suggests that a derivative of 2,5-bis(4-hydroxybenzylidene)cyclopentanone can interact with the enzyme tyrosinase, exhibiting fluorescence quenching properties []. This finding opens avenues for investigating its potential as a tyrosinase inhibitor, which could have implications in areas like cosmetics and food preservation.

Q6: What are the future directions for research on 2,5-bis(4-hydroxybenzylidene)cyclopentanone?

A: Further investigations are crucial to fully elucidate the structure-activity relationship of 2,5-bis(4-hydroxybenzylidene)cyclopentanone and its derivatives. Exploring modifications to its structure and evaluating their impact on its activity, potency, and selectivity will be essential [, ]. Additionally, detailed studies on its pharmacokinetics, pharmacodynamics, and toxicological profile are necessary to realize its potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[3-(cyclohexylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3749569.png)

![3-chloro-N-methyl-N-[2-(2-pyridinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3749576.png)

![dimethyl 5-{5-[4-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalate](/img/structure/B3749584.png)

![3-chloro-5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3749591.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B3749598.png)

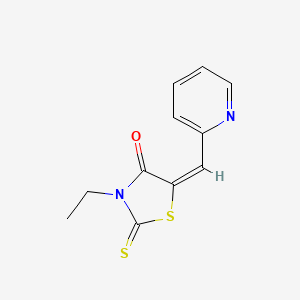

![4-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3749614.png)

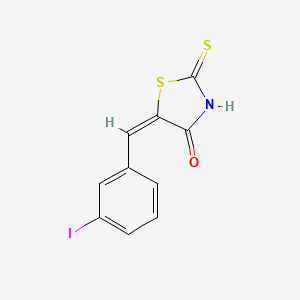

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3749642.png)

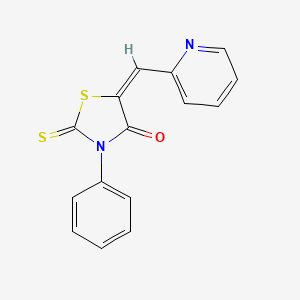

![2-[2-(4-chlorophenyl)-2-oxoethylidene]-5-phenyl-3(2H)-furanone](/img/structure/B3749653.png)